molecular formula C18H32O5 B14062043 Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

Cat. No.: B14062043
M. Wt: 328.4 g/mol
InChI Key: QHTMNVZPJHSCSC-UHFFFAOYSA-N
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Description

Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is a chemical compound with the molecular formula C18H32O5 and a molecular weight of 328.44 g/mol . It is known for its unique structure, which includes a dioxane ring and a dodecyl ester group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate typically involves the esterification of 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a drug delivery agent and its pharmacological properties.

    Industry: It is used in the formulation of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active carboxylic acid derivatives, which can interact with enzymes and receptors in biological systems. The dioxane ring structure may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate is unique due to its long dodecyl ester chain, which imparts distinct hydrophobic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications requiring amphiphilic molecules .

Properties

Molecular Formula

C18H32O5

Molecular Weight

328.4 g/mol

IUPAC Name

dodecyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate

InChI

InChI=1S/C18H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-21-16(19)18(2)14-22-17(20)23-15-18/h3-15H2,1-2H3

InChI Key

QHTMNVZPJHSCSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1(COC(=O)OC1)C

Origin of Product

United States

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